![molecular formula C23H26N2O4 B2986197 4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one CAS No. 2034460-62-1](/img/structure/B2986197.png)
4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one
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Overview
Description
This compound is a derivative of chromen-2-one with a piperazine ring attached via a propoxy linker. The piperazine ring is further substituted with a 4-methoxyphenyl group . Piperazine derivatives are known to exhibit a wide range of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
Synthesis Analysis
While the specific synthesis for this compound is not available, it might involve the reaction of a suitable chromen-2-one derivative with a 4-(4-methoxyphenyl)piperazine derivative . The synthesis could potentially involve a Mannich reaction , which is commonly used to incorporate piperazine rings into biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Antimicrobial Activity
A study by Mandala et al. (2013) synthesized a series of novel compounds, including structures similar to 4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one, and evaluated their antimicrobial activity. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard treatments, and their molecular docking studies with oxidoreductase protein suggested a correlation with experimental inhibitory potency (Mandala et al., 2013).
Anti-inflammatory and Antimicrobial Agent
Hatnapure et al. (2012) prepared derivatives of this compound with significant pro-inflammatory cytokines inhibitory activity and potent antimicrobial properties. These compounds showed remarkable TNF-α and IL-6 inhibitory activities, suggesting their potential as anti-inflammatory and antimicrobial agents (Hatnapure et al., 2012).
Anti-cancer Activity
Research on pyrimidine-piperazine-chromene and -quinoline conjugates, including structures akin to this compound, revealed promising anti-proliferative activities against human breast cancer cell lines. Molecular docking studies indicated good binding affinity, suggesting a potential pathway for anti-cancer activity (Parveen et al., 2017).
Selective Killing of Bacterial Persisters
A chemical compound closely related to this compound was discovered to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This approach offers a new strategy for eradicating bacterial persisters, contributing to the understanding of persistence mechanisms (Kim et al., 2011).
Mechanism of Action
Target of Action
Similar compounds, such as para-methoxyphenylpiperazine (meopp), have been found to interact with monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating mood, anxiety, and cognitive function.
Mode of Action
The compound’s mode of action is likely to involve interaction with its targets leading to changes in neurotransmitter activity. For instance, MeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Given its potential interaction with monoamine neurotransmitters, it may influence pathways related to mood regulation, anxiety, and cognitive function .
Pharmacokinetics
Similar compounds like meopp are known to be metabolized in the liver and excreted renally .
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve changes in neurotransmitter activity, potentially leading to alterations in mood, anxiety, and cognitive function . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-19-9-7-18(8-10-19)25-14-12-24(13-15-25)11-4-16-28-22-17-23(26)29-21-6-3-2-5-20(21)22/h2-3,5-10,17H,4,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJCOOGVMJBASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC(=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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